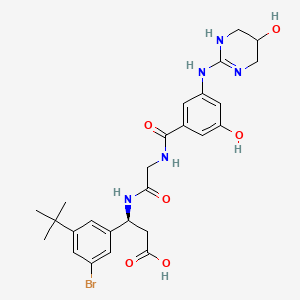
Cytochrome P450 2C9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytochrome P450 2C9 is a cytochrome P-450 subtype that has specificity for acidic XENOBIOTICS. It oxidizes a broad range of important clinical drugs that fall under the categories of NONSTEROIDAL ANTI-INFLAMMATORY AGENTS; HYPOGLYCEMIC AGENTS; ANTCOAGULANTS; and DIURETICS.
Applications De Recherche Scientifique
Membrane Interaction and Dynamics
Cytochrome P450 2C9 (CYP2C9) is a crucial liver enzyme for drug metabolism, and understanding its membrane interaction is vital. Studies have shown that CYP2C9 is membrane-anchored with an N-terminal transmembrane anchor and a catalytic cytoplasmic domain. Molecular dynamics simulations of CYP2C9 reveal insights into its membrane positioning, suggesting that the substrate access channel faces the membrane interior, while the product egress channel points toward the water phase (Berka et al., 2011). Additionally, studies using coarse-grained molecular simulations found two predominant orientations of CYP2C9 in the membrane, which are consistent with experimental data and crucial for its function (Cojocaru et al., 2011).
Biocatalysis and Metabolic Engineering
This compound's biocatalytic potential is significant, but its practical applications have been limited by factors like stability, activity, and substrate specificity. Research efforts have been made to improve these properties, thus expanding its use in synthetic applications and metabolic engineering (O’Reilly et al., 2011). In biotechnology, Cytochrome P450s, including CYP2C9, are recognized for catalyzing regio- and stereoselective oxidation of hydrocarbons, with advancements in protein engineering leading to P450s capable of novel reactions (Urlacher & Girhard, 2019).
Genetic Polymorphisms and Enzyme Variants
The polymorphisms of CYP2C9 significantly affect its enzymatic activity. Various studies have explored how different polymorphic variants, such as CYP2C9*2, *3, and *5, impact the enzyme's catalytic ability and substrate binding (Sano et al., 2010). Understanding these polymorphisms is crucial for predicting drug efficacy and avoiding adverse effects in different populations (Lee & Kim, 2011).
Expression and Correlation Analysis
The expression levels of CYP2C9, along with its intercorrelations with other cytochrome P450 enzymes, have been the subject of extensive research. For instance, studies have shown correlations between CYP2C9 and other enzymes like CYP3A4 and CYP2C8, which can indicate common genetic transcriptional mechanisms (Achour et al., 2014).
Drug Metabolism and Pharmacogenetics
This compound is pivotal in the metabolism of cardiovascular drugs and other medications. Genetic polymorphisms in CYP2C9 can lead to significant differences in drug metabolism, impacting drug efficacy and the occurrence of diseases (Jian, 2010). The study of CYP2C9 pharmacogenomics is essential for optimizing drug therapy based on individual genotypes, especially in elderly populations (Seripa et al., 2010).
Propriétés
Numéro CAS |
329978-01-0 |
|---|---|
Formule moléculaire |
C37H40FeN5O7S |
Poids moléculaire |
754.66 |
Nom IUPAC |
iron(III) (R)-2-amino-2-carboxyethane-1-thiolate 2,18-bis(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-divinylporphyrin-21,22-diide hydrate |
InChI |
InChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1 |
Clé InChI |
JXTUVEVPOSTTCZ-BCZCOZCKSA-K |
SMILES |
CC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cytochrome P450 2C9; Cyp2C9; Cytochrome P 450 2C9; Human cytochrome P450 2C9; Cytochrome P 450 MP-4; S-Mephenytoin 4-hydroxylase; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



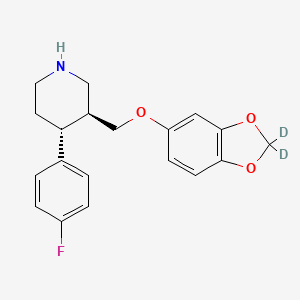
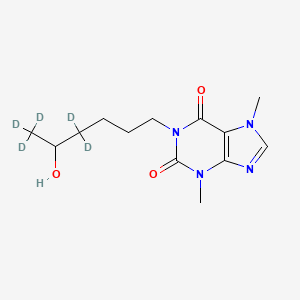


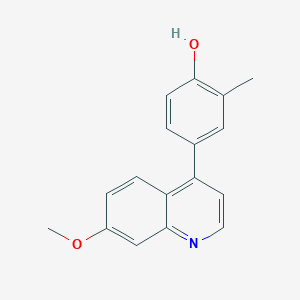
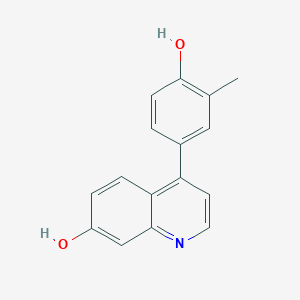
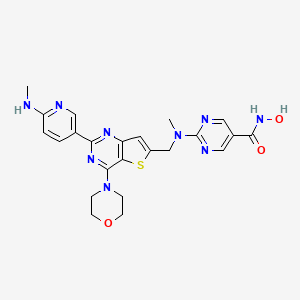

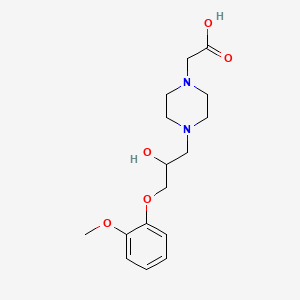
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

